molecular formula C25H26N2O5 B6120531 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid

4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B6120531
M. Wt: 434.5 g/mol
InChI Key: APAJGWMMTSSXSI-DEDYPNTBSA-N
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Description

4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a cyclohexylamino group, and a methoxyphenoxy group attached to a benzoic acid core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyano group, the introduction of the cyclohexylamino group, and the attachment of the methoxyphenoxy group to the benzoic acid core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with biological molecules, influencing their activity and function. The methoxyphenoxy group can enhance the compound’s solubility and bioavailability, facilitating its distribution and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-hydroxyphenoxy}methyl)benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-ethoxyphenoxy}methyl)benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-31-23-14-18(13-20(15-26)24(28)27-21-5-3-2-4-6-21)9-12-22(23)32-16-17-7-10-19(11-8-17)25(29)30/h7-14,21H,2-6,16H2,1H3,(H,27,28)(H,29,30)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAJGWMMTSSXSI-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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